molecular formula C15H14N2OS2 B2814904 3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 923782-48-3

3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2814904
CAS No.: 923782-48-3
M. Wt: 302.41
InChI Key: MYDADMYSKIKOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include heating the mixture in solvents such as xylene or toluene, with the use of desiccants like calcium chloride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the thieno[3,2-d]pyrimidine core and the sulfanyl group enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-10-5-3-4-6-11(10)9-20-15-16-12-7-8-19-13(12)14(18)17(15)2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDADMYSKIKOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.